
(S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate
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Overview
Description
(S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate typically involves multiple steps, including the protection of amine groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The Boc group can be removed under acidic conditions, such as trifluoroacetic acid in dichloromethane.
Reduction: Stable amide derivatives can be reduced to corresponding alcohols using sodium borohydride.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and aluminum chloride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include deprotected amines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Employed in the preparation of enzyme, peptide, and protein-related compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of various chemical derivatives and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action for this compound involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine . These steps highlight the compound’s ability to undergo specific transformations under controlled conditions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Uniqueness
What sets (S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate apart is its specific structural configuration and the presence of multiple Boc protecting groups, which provide unique reactivity and stability in various chemical reactions .
Properties
Molecular Formula |
C24H45N3O7 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ditert-butyl 2-[[6-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate |
InChI |
InChI=1S/C24H45N3O7/c1-22(2,3)32-18(28)14-13-17(20(30)34-24(7,8)9)27-21(31)26-16(12-10-11-15-25)19(29)33-23(4,5)6/h16-17H,10-15,25H2,1-9H3,(H2,26,27,31) |
InChI Key |
IXWXFSGSTGXUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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